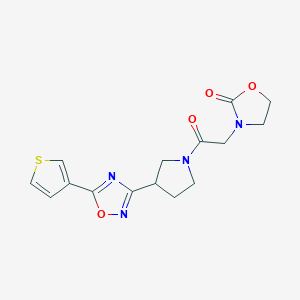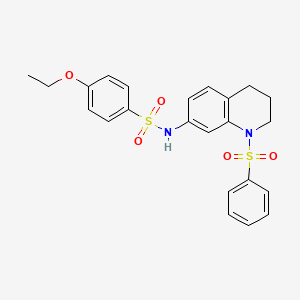![molecular formula C13H11ClO2S B2981057 3-[(4-Chlorophenyl)sulfanyl]-1-(2-furyl)-1-propanone CAS No. 882748-84-7](/img/structure/B2981057.png)
3-[(4-Chlorophenyl)sulfanyl]-1-(2-furyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure
- A study by Feng (2013) detailed the synthesis of a novel compound closely related to 3-[(4-Chlorophenyl)sulfanyl]-1-(2-furyl)-1-propanone. This research provided insights into the molecular structure and thermal stability of the compound, which could be foundational for further applications in various fields (F. Feng, 2013).
Optoelectronic and Charge Transport Properties
- Research by Shkir et al. (2019) investigated the optoelectronic and charge transport properties of a chalcone derivative similar to 3-[(4-Chlorophenyl)sulfanyl]-1-(2-furyl)-1-propanone. This study provides valuable information for potential applications in semiconductor devices and organic electronics (M. Shkir, A. Irfan, S. AlFaify, Parutagouda Shankaragouda Patil, A. Al‐Sehemi, 2019).
Cytotoxic Activity Against Cancer Cell Lines
- A 2014 study by Barreiro et al. focused on heteronuclear complexes containing structures similar to 3-[(4-Chlorophenyl)sulfanyl]-1-(2-furyl)-1-propanone, exploring their cytotoxic activity against various cancer cell lines. Such research is significant for developing new chemotherapeutic agents (Elena M. Barreiro, J. Casas, M. Couce, A. Sánchez, J. Sordo, E. Vázquez-López, 2014).
Electronic Transport Mechanism in Polymer Films
- Research conducted by Rusu et al. (2007) on poly(azomethine sulfone)s, which are structurally related to 3-[(4-Chlorophenyl)sulfanyl]-1-(2-furyl)-1-propanone, provides insights into the electronic transport mechanism in thin films of these polymers. This has implications for their use in electronic and optoelectronic devices (G. Rusu, A. Airinei, M. Rusu, P. Prepelita, L. Marin, V. Cozan, I. I. Rusu, 2007).
Enantioselective Synthesis in Pharmaceutical Applications
- A 2010 study by Choi et al. explored the asymmetric synthesis of a compound structurally similar to 3-[(4-Chlorophenyl)sulfanyl]-1-(2-furyl)-1-propanone, demonstrating its potential as a chiral intermediate in antidepressant drug synthesis. This research highlights the pharmaceutical applications of such compounds (Y. Choi, Hyejeong Choi, Dooil Kim, K. Uhm, Hyung-Kwoun Kim, 2010).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-1-(furan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2S/c14-10-3-5-11(6-4-10)17-9-7-12(15)13-2-1-8-16-13/h1-6,8H,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDASVKNYPFYJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-Bromothiophen-2-yl)formamido]acetic acid](/img/structure/B2980974.png)
![N-[(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2980977.png)


![2-(4,7,8-Trimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2980983.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2980984.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2980985.png)


![N-(3,4-dimethoxyphenethyl)-6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2980993.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2980994.png)
![2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-mesitylacetamide](/img/structure/B2980995.png)

![N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-4-pyrazol-1-ylbenzenesulfonamide](/img/structure/B2980997.png)